![molecular formula C30H28N6O8 B14380785 N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine CAS No. 89950-59-4](/img/structure/B14380785.png)
N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine: is a complex organic compound characterized by the presence of multiple nitrophenyl groups attached to an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the amine groups with the nitrophenylmethyl groups.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitrophenyl groups can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups to amines can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N1,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be studied for their catalytic properties.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metal ion transport and storage in biological systems.
Industry: Used in the development of advanced materials, such as metal-organic frameworks (MOFs), which have applications in gas storage and separation.
Mecanismo De Acción
The mechanism by which N1,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine exerts its effects is primarily through its ability to chelate metal ions. The ethane-1,2-diamine backbone provides two nitrogen atoms that can coordinate with metal ions, while the nitrophenyl groups offer additional coordination sites. This multi-dentate binding mode allows for the formation of stable metal complexes, which can then participate in various chemical and biological processes.
Comparación Con Compuestos Similares
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: Similar structure but with pyridyl groups instead of nitrophenyl groups.
N,N,N’,N’-Tetrakis(2-bromophenyl)methyl)ethane-1,2-diamine: Similar structure but with bromophenyl groups instead of nitrophenyl groups.
Uniqueness: N1,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine is unique due to the presence of nitrophenyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and its ability to form complexes with metal ions, making it particularly useful in specific applications such as catalysis and materials science.
Propiedades
Número CAS |
89950-59-4 |
|---|---|
Fórmula molecular |
C30H28N6O8 |
Peso molecular |
600.6 g/mol |
Nombre IUPAC |
N,N,N',N'-tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C30H28N6O8/c37-33(38)27-13-5-1-9-23(27)19-31(20-24-10-2-6-14-28(24)34(39)40)17-18-32(21-25-11-3-7-15-29(25)35(41)42)22-26-12-4-8-16-30(26)36(43)44/h1-16H,17-22H2 |
Clave InChI |
WZNNQOXQTWXJES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3[N+](=O)[O-])CC4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



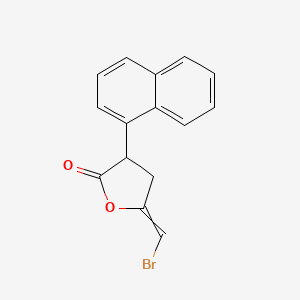
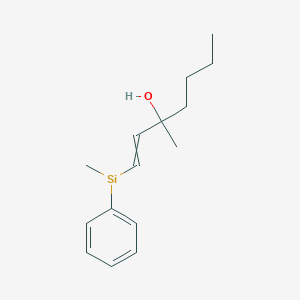
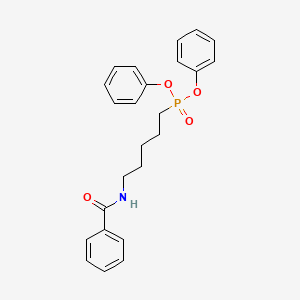
![2-[(E)-{8-[(2-Hydroxypropyl)amino]quinolin-5-yl}diazenyl]-3,5-dinitrobenzonitrile](/img/structure/B14380730.png)
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide](/img/structure/B14380739.png)
![2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide](/img/structure/B14380740.png)
![1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione](/img/structure/B14380747.png)

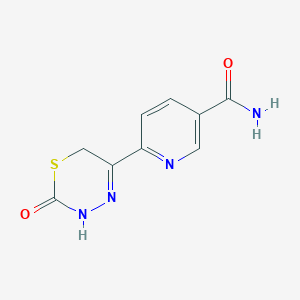
![N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14380760.png)
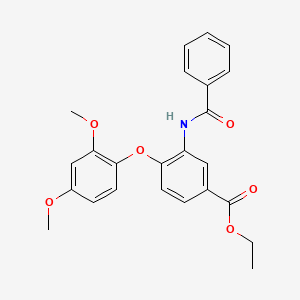
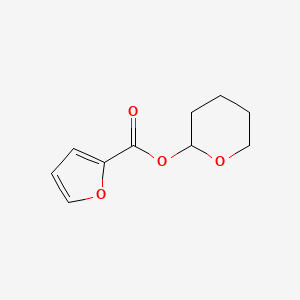
![3,4-Dimethyl-2-pentylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14380772.png)
